Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 1-Methylpyridin-4(1H)-imine: Structure, Properties, and Synthetic Utility
In the landscape of synthetic organic chemistry, pyridinium ylides represent a class of highly valuable reactive intermediates.[1] These 1,3-dipoles, characterized by a positively charged pyridinium ring adjacent to a carbanionic center, are powerful tools for constructing complex nitrogen-containing heterocycles.[1] Among these, 1-methylpyridin-4(1H)-imine stands out as a structurally intriguing and synthetically versatile molecule. It is the nitrogen analog of 1-methyl-4-pyridone, belonging to the broader class of imines which contain a carbon-nitrogen double bond.[2][3] This guide provides a comprehensive technical overview of 1-methylpyridin-4(1H)-imine, detailing its chemical structure, physicochemical properties, synthesis, and reactivity, with a particular focus on its applications for researchers in medicinal chemistry and drug development.
Molecular Structure and Identification
1-Methylpyridin-4(1H)-imine, with the molecular formula C₆H₈N₂, possesses a dihydropyridine ring system.[4] The core structure consists of a six-membered ring containing a quaternized nitrogen atom (N-1) bearing a methyl group, and an exocyclic imine functional group at the C-4 position. This arrangement results in a zwitterionic character, which is fundamental to its reactivity.
The formal IUPAC name for this compound is 1-methylpyridin-4-imine.[4] It is also known by several synonyms, including 1-methyl-4-pyridone-imine and 4(1H)-Pyridinimine, 1-methyl-.[4]
Caption: Chemical structure of 1-methylpyridin-4(1H)-imine.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 1-methylpyridin-4(1H)-imine are summarized below. This data is essential for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂ | PubChem[4] |
| Molecular Weight | 108.14 g/mol | PubChem[4] |
| IUPAC Name | 1-methylpyridin-4-imine | PubChem[4] |
| CAS Number | 1121-58-0 | Boron Molecular[5] |
| SMILES | CN1C=CC(=N)C=C1 | PubChem[4] |
| InChIKey | JWTVWQUUKNZIHH-UHFFFAOYSA-N | PubChem[4] |
| XLogP3 | -1.1 | PubChem[4] |
| H-Bond Donor Count | 1 | PubChem[4] |
| H-Bond Acceptor Count | 2 | PubChem[4] |
Spectroscopic analysis is critical for confirming the identity and purity of the compound. PubChem provides access to spectral data for 1-methylpyridin-4(1H)-imine, including ¹H NMR, ¹³C NMR, and ¹⁵N NMR spectra, which serve as a definitive fingerprint for the molecule.[4] The characteristic C=N stretch in the infrared (IR) spectrum is typically observed around 1650-1670 cm⁻¹.[3]
Synthesis and Reactivity
General Synthetic Approach
Pyridinium ylides like 1-methylpyridin-4(1H)-imine are typically generated in situ from their corresponding pyridinium salt precursors.[1][6] The general strategy involves the N-methylation of a suitable pyridine derivative followed by deprotonation.
A plausible synthetic pathway starts from 4-aminopyridine. N-methylation at the ring nitrogen yields the 4-amino-1-methylpyridinium salt. Subsequent treatment with a suitable base deprotonates the exocyclic amino group to form the target imine. The choice of base and solvent is critical to prevent side reactions.
Caption: General workflow for the synthesis of 1-methylpyridin-4(1H)-imine.
Core Reactivity: 1,3-Dipolar Cycloaddition
The most significant aspect of 1-methylpyridin-4(1H)-imine's reactivity stems from its nature as a 1,3-dipole. This allows it to readily participate in [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes.[1][7] This reaction pathway is a powerful method for constructing five-membered rings, leading to the formation of important nitrogen-fused heterocyclic scaffolds like indolizines and pyrazolo[1,5-a]pyridines.[7]
These heterocyclic cores are prevalent in numerous biologically active molecules and natural products, making this cycloaddition chemistry highly relevant to drug discovery.[7] For instance, indolizine derivatives have been developed as potent anticancer agents that function by inhibiting tubulin polymerization.[7]
Caption: Reactivity of 1-methylpyridin-4(1H)-imine in [3+2] cycloadditions.
Representative Synthetic Protocol
This protocol describes a general, one-pot method for the synthesis of N-substituted pyridin-4(1H)-ylidene derivatives, adapted from established procedures for similar compounds.[8]
Objective: To synthesize 1-methylpyridin-4(1H)-imine from a 4-halopyridine precursor.
Pillar of Trustworthiness: This protocol is self-validating through the characterization of the final product via NMR and Mass Spectrometry, which should match the data reported in chemical databases.[4]
Materials:
-
4-Chloropyridine hydrochloride
-
Methyl trifluoromethanesulfonate (MeOTf)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonia solution (0.5 M in dioxane) or gaseous ammonia
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)
Experimental Procedure:
-
N-Methylation of Precursor:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 4-chloropyridine hydrochloride (1.0 eq).
-
Suspend the solid in anhydrous DCM. Cool the mixture to 0 °C in an ice bath.
-
Slowly add methyl trifluoromethanesulfonate (1.1 eq). The triflate is a potent methylating agent, and the reaction is exothermic.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. The progress can be monitored by TLC or ¹H NMR of an aliquot, looking for the disappearance of the starting material and the appearance of the N-methylated pyridinium salt.
-
Causality Insight: Using a potent electrophile like MeOTf ensures efficient and irreversible quaternization of the pyridine nitrogen.
-
-
Formation of the Imine (In-Situ):
-
The crude reaction mixture containing the N-methylated-4-chloropyridinium triflate can often be used directly. Alternatively, the solvent can be removed under reduced pressure.
-
Add anhydrous THF to the flask.
-
In a separate flask, carefully wash sodium hydride (1.5 eq) with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under a stream of inert gas. Suspend the washed NaH in anhydrous THF.
-
Safety Note: NaH reacts violently with water. Handle with extreme care under anhydrous conditions.
-
Slowly add the NaH suspension to the pyridinium salt solution at 0 °C. This step is often used to generate related ylides or highly reactive intermediates.[8]
-
Following the addition of base, introduce the ammonia solution (2.0 eq) slowly at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours. This two-step process involving a strong base followed by the nitrogen source facilitates the displacement of the chloride and subsequent formation of the imine.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C to neutralize any remaining acid and react with excess NaH.
-
Extract the aqueous layer with DCM or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or alumina, using a solvent system such as DCM/Methanol with a small amount of triethylamine to prevent product decomposition on the column.
-
-
Characterization:
-
Obtain ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) data.
-
Confirm that the spectral data matches the expected structure and literature values for 1-methylpyridin-4(1H)-imine.[4]
-
Applications in Drug Discovery and Organic Synthesis
The true value of 1-methylpyridin-4(1H)-imine and related pyridinium ylides lies in their ability to serve as versatile synthons for building molecular complexity.[6][9]
-
Scaffold Synthesis: As previously mentioned, their primary application is in [3+2] cycloaddition reactions to generate indolizine and pyrazolo[1,5-a]pyridine scaffolds, which are isosteric to indoles and exhibit a wide range of biological activities including anti-cancer, anti-inflammatory, and anti-microbial properties.[7]
-
Ligand Development: Derivatives of 1-methylpyridin-4(1H)-imine have been synthesized and used as highly electron-donating ligands for palladium catalysts. These ligands have shown considerable efficacy in improving the catalytic activity for Heck-Mizoroki carbon-carbon cross-coupling reactions, a cornerstone of modern pharmaceutical synthesis.[8]
-
Cascade Reactions: The reactivity of pyridinium ylides can be harnessed in elegant cascade reactions. For example, they can react with Michael acceptors like arylidene-pyrazolones in a formal [2+1] annulation to produce complex spirocyclopropanyl-pyrazolone derivatives, which are of significant interest in medicinal chemistry.[9]
Conclusion
1-Methylpyridin-4(1H)-imine is more than a simple heterocyclic compound; it is a potent and versatile intermediate for advanced organic synthesis. Its zwitterionic nature and 1,3-dipolar character enable a rich reactivity profile, dominated by cycloaddition reactions that provide rapid access to medicinally relevant scaffolds. A thorough understanding of its structure, properties, and synthetic protocols, as outlined in this guide, empowers researchers and drug development professionals to leverage its unique chemistry for the creation of novel molecular entities.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 817189, 1-methylpyridin-4(1H)-imine. Retrieved from [Link].
-
Yedigeni, M., et al. (2021). [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor. RSC Medicinal Chemistry. Available at: [Link].
-
Zafar, M., Zahra, S., et al. (2019). One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligands for palladium-catalyzed Heck coupling reaction. Turkish Journal of Chemistry. Available at: [Link].
-
Kumar, A., et al. (2024). Pyridinium Ylide-Mediated Diastereoselective Synthesis of Spirocyclopropanyl-pyrazolones via Cascade Michael/Substitution Reaction. The Journal of Organic Chemistry. Available at: [Link].
-
Xue, S., et al. (2006). Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Synthesis. Available at: [Link].
-
Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society. Available at: [Link].
-
Aladdin. 1-methyl-1H-imidazo[4,5-c]pyridin-4-amine. Retrieved from [Link].
-
Ayub, K., et al. (2019). Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study. Molecules. Available at: [Link].
- Google Patents. (2020). Synthesis of 4-amino-5-methyl-1h-pyridin-2(1h).
-
Boron Molecular. N-methylpyridin-4-amine. Retrieved from [Link].
-
Khaligh, N. G., et al. (2016). Synthesis of N-methyl imines in the presence of poly(N-vinylpyridine) as a reusable solid base catalyst by a mechanochemical process. Research on Chemical Intermediates. Available at: [Link].
-
ResearchGate. (1998). Asymmetry in the N-Inversion of Heteroarene Imines. Retrieved from [Link].
-
U.S. Environmental Protection Agency. 1-Methylpyridin-2(1H)-imine - Chemical Details. Retrieved from [Link].
-
SupraBank. Interactions of 1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium. Retrieved from [Link].
-
U.S. Environmental Protection Agency. 1-Methylpyridin-2(1H)-imine Env. Fate/Transport. Retrieved from [Link].
-
Chemistry LibreTexts. (2024). Nucleophilic Addition of Amines- Imine and Enamine Formation. Retrieved from [Link].
-
Ashenhurst, J. (2022). Imines - Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imines | Fisher Scientific [fishersci.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 1-methylpyridin-4(1H)-imine | C6H8N2 | CID 817189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. boronmolecular.com [boronmolecular.com]
- 6. organic-chemistry.org [organic-chemistry.org]
- 7. [3+2]-Annulation of pyridinium ylides with 1-chloro-2-nitrostyrenes unveils a tubulin polymerization inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "One-pot synthesis of new N-(1-methylpyridin-4(1H)-ylidene)amine ligand" by MUHAMMAD ZAFAR, SABEEN ZAHRA et al. [journals.tubitak.gov.tr]
- 9. pubs.acs.org [pubs.acs.org]
